Ethyl 4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate
CAS No.:
Cat. No.: VC14820156
Molecular Formula: C19H16ClN3O3
Molecular Weight: 369.8 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate -](/images/structure/VC14820156.png)
Molecular Formula | C19H16ClN3O3 |
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Molecular Weight | 369.8 g/mol |
IUPAC Name | ethyl 4-(4-chlorophenyl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-3-carboxylate |
Standard InChI | InChI=1S/C19H16ClN3O3/c1-2-26-18(25)15-16(11-7-9-12(20)10-8-11)23-14-6-4-3-5-13(14)21-19(23)22-17(15)24/h3-10,15-16H,2H2,1H3,(H,21,22,24) |
Standard InChI Key | XPBQASOWWNQIAV-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1C(N2C3=CC=CC=C3N=C2NC1=O)C4=CC=C(C=C4)Cl |
Ethyl 4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal and synthetic organic chemistry. This compound features a fused pyrimido[1,2-a]benzimidazole core structure, making it a candidate for various biological and pharmacological applications due to its structural complexity and functional groups.
Synthesis
The synthesis of this compound often involves multi-step reactions starting with benzimidazole derivatives. A common synthetic route includes:
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Formation of the Benzimidazole Core: Reacting o-phenylenediamine with an appropriate carboxylic acid or its derivatives.
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Cyclization: Incorporating the pyrimidine moiety via condensation reactions with urea or thiourea.
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Functionalization: Introducing the ester group and chlorophenyl substituent through alkylation or acylation reactions.
Spectroscopic Characterization
The compound can be characterized using various spectroscopic techniques:
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FT-IR Spectroscopy: Identifies functional groups through characteristic peaks (e.g., ester C=O stretch at ~1730 cm⁻¹ and aromatic C-H stretches at ~3100 cm⁻¹).
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NMR Spectroscopy:
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¹H NMR: Signals corresponding to aromatic protons (~7–8 ppm), aliphatic protons (ethyl group ~1–4 ppm), and NH (~9–10 ppm).
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¹³C NMR: Peaks for carbonyl carbons (~160–180 ppm) and aromatic carbons (~120–150 ppm).
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.
Biological Activity
Compounds with a pyrimido[1,2-a]benzimidazole scaffold have demonstrated diverse biological activities:
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Antimicrobial Properties: Effective against Gram-positive and Gram-negative bacteria due to interactions with bacterial enzymes.
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Anticancer Potential: The fused heterocyclic system interacts with DNA or enzymes involved in cell proliferation.
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Anti-inflammatory Activity: Inhibits pathways related to inflammation mediators.
Applications
This compound has potential applications in:
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Drug discovery as a lead molecule for antimicrobial or anticancer agents.
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Development of enzyme inhibitors targeting specific metabolic pathways.
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Synthetic intermediates in the preparation of other complex heterocyclic compounds.
Challenges and Future Directions
While promising, challenges include:
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Complex synthesis requiring stringent conditions.
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Limited solubility in aqueous media, affecting bioavailability.
Future research could focus on simplifying synthetic routes, improving pharmacokinetic properties, and expanding biological evaluations.
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